Cyclopeptolide 1: Architectural Editing and Stereochemical Programming for Multidrug Resistance Reversal
Cyclopeptolide 1: Architectural Editing and Stereochemical Programming for Multidrug Resistance Reversal
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
Cyclopeptides and cyclodepsipeptides occupy a privileged position in medicinal chemistry due to their remarkable conformational rigidity, biological stability, and capacity for high-affinity target engagement[1]. Among these, Cyclopeptolide 1 (developmental code: SDZ 90-215 ) stands out as a fascinating paradigm of stereochemical complexity and therapeutic potential[2][3]. Isolated primarily from the fungus Septoria sp., this 10-residue macrocycle serves as a potent modulator of P-glycoprotein (P-gp), reversing multidrug resistance (MDR) in aggressive tumor models[3].
As a Senior Application Scientist, I present this guide to dissect the chemical structure, stereochemical nuances, and the precise semi-synthetic engineering methodologies that successfully transformed Cyclopeptolide 1 into its vastly superior clinical candidate, SDZ 280-446 [4][5].
Architectural Blueprint: Structure & Stereochemistry
Cyclopeptolide 1 is classified as a cyclodepsipeptide—a cyclic peptide where at least one amide bond is replaced by an ester (depsi) bond. Its empirical formula is C₅₇H₉₁N₉O₁₄ (MW: 1126.4 g/mol )[2].
The macrocycle contains a highly specific arrangement of nine amino acids and one hydroxy acid. What distinguishes this compound from conventional natural products is its extensive
Macrocyclic Sequence & Stereochemistry
The sequence is assembled via a precise stereochemical code: cyclo-(L-Pec¹ - L-MeVal² - L-Val³ - L-MeAsp⁴ - L-MeIle⁵ - L-MeIle⁶ - Gly⁷ - L-MeVal⁸ - L-Tyr(Me)⁹ - D-Lac¹⁰) [2]
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L-Residues (S-configuration): Residues 1 through 9 strictly adopt the L-configuration (with Glycine being achiral). This sequence includes sterically demanding, non-proteinogenic amino acids like L-Pipecolic acid (Pec) and O-methyl-L-tyrosine[2][6].
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The Stereochemical Fulcrum (D-Lac): Position 10 is occupied by D-lactic acid (the R-enantiomer of 2-hydroxypropanoic acid)[3][4]. The ester bond formed between the hydroxyl group of D-Lac and the carboxyl group of L-Tyr(Me) serves as the primary depsipeptide linkage that anchors the cyclic architecture[3].
Sequence architecture of Cyclopeptolide 1 illustrating the critical depsipeptide bond.
Biosynthetic Assembly System
Unlike ribosomally synthesized peptides, Cyclopeptolide 1 is synthesized by a giant Non-Ribosomal Peptide Synthetase (NRPS) machinery[7].
The Peptolide SDZ 90-215 synthetase is a massive 1.2 MegaDalton multienzyme polypeptide isolated from Septoria sp.[7]. In vitro validation of this enzyme has demonstrated that it strictly requires ATP, Mg²⁺, and the monomeric precursors to function. Crucially, the synthetase requires
Rational Stereochemical Editing: The Synthesis of SDZ 280-446
While natural Cyclopeptolide 1 acts as an MDR-reversing agent, molecular modeling and structure-activity relationship (SAR) tracking revealed that its binding affinity to P-glycoprotein could be vastly improved[8]. The critical discovery by researchers at Sandoz was that stereochemical inversion of the D-lactic acid to its S-isomer (L-lactic acid), paired with side-chain esterification, dramatically amplified biological activity[3][4].
This semi-synthetic editing yielded SDZ 280-446 , a compound that sensitizes tumor cells to chemotherapeutics (like taxol, colchicine, and daunomycin) nearly ten times more effectively than the clinical benchmark Cyclosporin A (CsA)[5][8].
Step-by-Step Methodology: Saponification & Mitsunobu Macrolactonization
To invert the stereocenter safely without destroying the rest of the peptide scaffold, we rely on the distinct chemical vulnerability of the ester bond versus the amide bonds.
Step 1: Selective Saponification (Lactone Cleavage)
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Protocol: Dissolve Cyclopeptolide 1 (1.0 eq) in a 3:1 mixture of THF:H₂O. Introduce Lithium Hydroxide (LiOH, 1.2 eq) while maintaining the reaction strictly at 0 °C.
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Causality: The depsipeptide linkage is selectively susceptible to alkaline hydrolysis. Using mild LiOH at 0 °C prevents the racemization of the sensitive α-chiral centers along the main peptide backbone[3].
Step 2: Acidification and Isolation
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Protocol: Quench the reaction using cold 0.1 M HCl to pH ~3. Extract the aqueous phase three times with ethyl acetate.
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Outcome: The organic phase retains the open-chain linear decapeptide, which now features a free C-terminal carboxylate and a secondary alcohol at the R-lactic acid residue.
Step 3: Mitsunobu-Driven Stereochemical Inversion & Macrolactonization
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Protocol: Dilute the linear intermediate in strictly anhydrous THF to achieve high dilution (~1 mM). Add Triphenylphosphine (PPh₃, 3.0 eq). Under an argon atmosphere at 0 °C, slowly add Diisopropyl azodicarboxylate (DIAD, 3.0 eq) dropwise.
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Causality: High dilution (1 mM) is critical because it statistically favors intramolecular ring closure over intermolecular oligomerization. The Mitsunobu conditions activate the secondary alcohol of the R-lactic acid, converting it into a robust phosphonium leaving group. The C-terminal carboxylate then acts as an internal nucleophile, executing a concerted
attack. Because substitution forces a Walden inversion, the stereocenter perfectly flips from R-lactic acid (D-isomer) to S-lactic acid (L-isomer)[3][4].
Step 4: Modification of Position 4
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Protocol: Further synthetic elaboration involves the protection/esterification of the MeAsp residue at position 4 to an O-tert-butyl ether group, completing the transformation to SDZ 280-446[3].
Experimental workflow for the stereochemical inversion of Cyclopeptolide 1 to SDZ 280-446.
Quantitative Analysis & Efficacy Data
The physicochemical traits of the cyclopeptolide core tightly dictate its bio-distribution and interaction with the P-gp efflux pump[5][9].
Table 1: Structural & Physicochemical Comparison
| Property | Cyclopeptolide 1 (SDZ 90-215) | SDZ 280-446 (Semi-synthetic) |
| Formula | C₅₇H₉₁N₉O₁₄[2] | C₆₁H₉₉N₉O₁₄[10] |
| Molecular Weight | 1126.4 g/mol | 1182.6 g/mol |
| Residue 10 Stereochem. | D-Lactic acid (R-isomer)[4] | S-Lactic acid (L-isomer)[3][4] |
| Residue 4 Sidechain | Free acid (L-MeAsp) | Esterified ( |
| H-Bond Donors | Minimally exposed (5 | Minimally exposed |
| Source | Natural fungal metabolite (Septoria sp.) | Rational semi-synthesis[3][8] |
Table 2: Comparative P-glycoprotein Inhibition / MDR Reversal in vitro
In multidrug-resistant tumor cell lines (e.g., CHO, P388, KB cells), reversing agents are evaluated by their ability to restore the cells' susceptibility to cytotoxic drugs (like taxol and daunomycin)[5][11].
| Compound | Class | Reversal Potency (Relative to CsA) | Cytotoxicity / Immunosuppression |
| Verapamil | Calcium channel blocker | Baseline ( | High cardiovascular toxicity |
| Cyclosporin A (CsA) | Cyclic Undecapeptide | 1x (Standard benchmark) | Highly immunosuppressive[11] |
| SDZ PSC 833 | Semi-synthetic Cyclosporin | Non-immunosuppressive[5] | |
| Cyclopeptolide 1 | Natural Cyclodepsipeptide | Moderate ( | Non-immunosuppressive[11] |
| SDZ 280-446 | Inverted Cyclodepsipeptide | Non-immunosuppressive[5][8] |
Causality of Efficacy: Why does the stereochemical inversion lead to such a profound leap in affinity? The shift from the R-isomer to the S-isomer at position 10 dramatically refines the topography of the macrocycle's binding face. P-glycoprotein recognizes dense, hydrophobic, highly rigid cyclic structures. The inverted D-to-L orientation eliminates a sterically unfavorable clash within the transmembrane drug-binding pocket of P-gp, tightly locking the peptide into the transporter and decisively halting ATP-dependent chemotherapeutic efflux[4][9].
References
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Emmer, G., Grassberger, M. A., Schulz, G., Boesch, D., Gavériaux, C., & Loor, F. (1994). Derivatives of a novel cyclopeptolide. 2. Synthesis, activity against multidrug resistance in CHO and KB cells in vitro, and structure-activity relationships. Journal of Medicinal Chemistry. 12
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Jachez, B., Boesch, D., Emmer, G., & Loor, F. (1992). SDZ 280-446, a novel semi-synthetic cyclopeptolide: In vitro and in vivo circumvention of the P-glycoprotein-mediated tumour cell multidrug resistance. British Journal of Cancer. 13
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Lawen, A., Traber, R., & Geyl, D. (1991). In vitro biosynthesis of peptolide SDZ 90-215 by a 1.2 MDa multienzyme polypeptide. European Journal of Biochemistry / ResearchGate.7
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Jachez, B., Nordmann, R., & Loor, F. (1993). Restoration of taxol sensitivity of multidrug-resistant cells by the cyclosporine SDZ PSC 833 and the cyclopeptolide SDZ 280-446. Journal of the National Cancer Institute. 5
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MetaNetX Database. MNXM161010 - SDZ 90-215. MetaNetX. 2
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